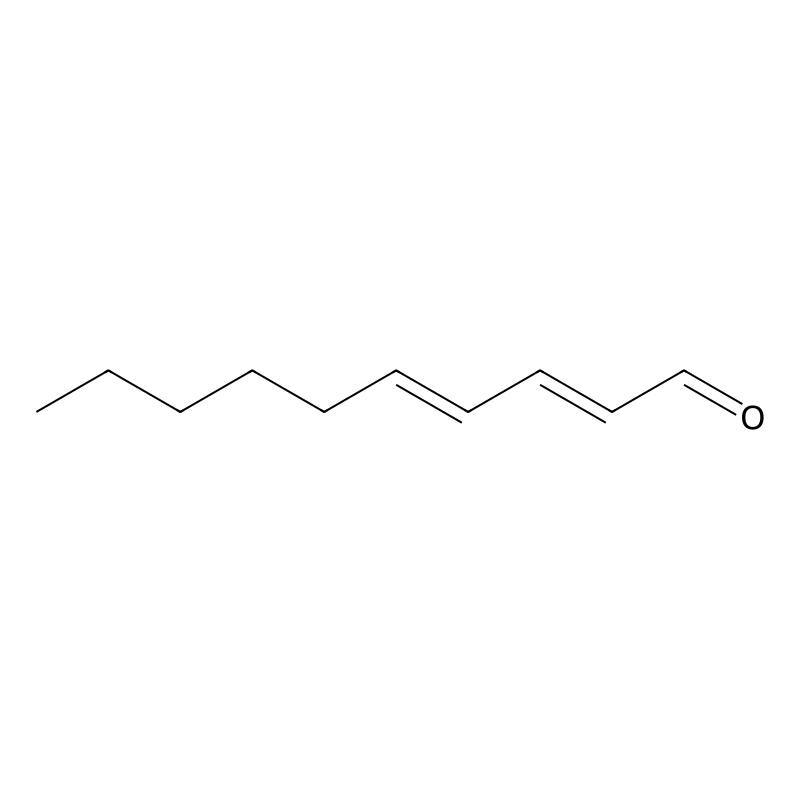trans,trans-2,4-Decadienal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Trans,trans-2,4-decadienal (tt-DDE) is a specific type of dienaldehyde characterized by its two double bonds and aldehyde functional groups. It is primarily formed as a by-product of lipid peroxidation in polyunsaturated fats, particularly during the heating of cooking oils such as soybean and rapeseed oil. This compound has gained attention due to its presence in cooking fumes, which can be inhaled during food preparation, leading to potential health risks, including genotoxicity and carcinogenicity concerns associated with prolonged exposure .
While extensive data is limited, some potential safety concerns exist:
- Toxicity: Studies suggest 2,4-Decadienal might exhibit carcinogenic properties []. However, the exact level of risk and safe consumption limits require further investigation.
- Flammability: The presence of double bonds and the aldehyde group suggests potential flammability. However, specific flash point data is unavailable.
Marker of Lipid Oxidation in Food
One major area of research explores 2,4-decadienal's potential as an indicator of lipid oxidation in edible oils. Since it's a product formed during the breakdown of linoleic acid, a common fatty acid in many oils, researchers have investigated its use as a marker for oil degradation. A study published in Food Chemistry found that 2,4-decadienal levels effectively tracked the oxidation process in linoleic acid-rich oils, suggesting its potential as an alternative indicator for quality control in the food industry [].
Biological Activities
Research also explores the biological effects of 2,4-decadienal. Studies have shown it exhibits various activities, including:
- Nucleophilic Addition: Reacts with nucleophiles to form alcohols or other derivatives.
- Oxidation: Can be oxidized to form carboxylic acids.
- Condensation Reactions: May react with amines or other nucleophiles to form imines or other condensation products.
Additionally, tt-DDE has been shown to interact with proteins such as cytochrome c, forming adducts that may influence cellular processes .
Research indicates that trans,trans-2,4-decadienal exhibits significant biological activity, particularly in promoting inflammation and oxidative stress. Studies have demonstrated that exposure to tt-DDE increases the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) in human bronchial epithelial cells . These effects suggest a potential role in tumor promotion and inflammatory diseases, particularly in lung tissue .
Trans,trans-2,4-decadienal can be synthesized through several methods:
- Lipid Peroxidation: The most common method involves the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid.
- Chemical Synthesis: Laboratory synthesis can be achieved via various organic reactions such as:
- Aldol condensation followed by dehydration.
- Ozonolysis of appropriate alkenes.
These methods allow for the controlled production of tt-DDE for research purposes .
Trans,trans-2,4-decadienal has several applications:
- Food Industry: It is used as a flavoring agent due to its characteristic odor.
- Research: Investigated for its role in oxidative stress and inflammation in biological systems.
- Toxicology Studies: Used to study the effects of cooking fumes on respiratory health and potential carcinogenicity.
Studies have shown that tt-DDE interacts with key proteins involved in inflammation and stress responses. Notably:
- Heat Shock Protein 90 (Hsp90): tt-DDE directly interacts with Hsp90, influencing cellular signaling pathways related to inflammation and tumorigenesis .
- 14-3-3ζ Protein: This protein also mediates the pro-inflammatory effects of tt-DDE, highlighting its role in cellular response mechanisms .
These interactions underscore the compound's potential impact on health through its biochemical pathways.
Trans,trans-2,4-decadienal shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 4-Hydroxynonenal | Aldehyde | Known for neurogenic inflammation effects. |
| Malondialdehyde | Aldehyde | Commonly studied for its cytotoxic effects. |
| Hexanal | Aldehyde | Less reactive than trans,trans-2,4-decadienal. |
| Nonanal | Aldehyde | Primarily used for flavoring; less biologically active. |
Trans,trans-2,4-decadienal's unique structure with two conjugated double bonds contributes to its distinct reactivity and biological activity compared to these similar compounds .
Physical Description
XLogP3
Density
Appearance
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 246 of 247 companies with hazard statement code(s):;
H312 (81.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
30551-18-9
2363-88-4
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2,4-Decadienal, (2E,4E)-: ACTIVE






